An In-Depth Technical Guide to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine: A Conformationally Restricted Scaffold for Drug Discovery
An In-Depth Technical Guide to (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine: A Conformationally Restricted Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine, a saturated bicyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its unique chemical structure, propose a robust synthetic pathway, analyze its predicted spectroscopic and physicochemical properties, and explore its potential as a privileged scaffold in modern therapeutic design. This document is structured to provide not just data, but a causal understanding of the molecule's synthesis and its strategic value in developing next-generation therapeutics.
Introduction: The Strategic Value of Conformational Constraint
Modern drug discovery has increasingly moved away from "flat" aromatic structures towards molecules with greater three-dimensionality.[1] Saturated bicyclic systems, such as the bicyclo[3.1.0]hexane core, are highly valued for their ability to confer conformational rigidity.[2] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target while potentially improving physicochemical properties like solubility and metabolic stability.[3]
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine belongs to this class of sp³-rich scaffolds. It combines the rigid bicyclo[3.1.0]hexane framework, which mimics the puckering of sugar rings, with a primary amine—a key functional group for establishing interactions with biological targets.[4] The oxygen heteroatom introduces polarity and potential hydrogen bonding capabilities. This unique combination makes it an attractive building block for creating novel chemical entities with precisely defined spatial arrangements, particularly for targets where conformational control is paramount.
Chemical Structure and Stereochemistry
The core of the target molecule is the 2-oxabicyclo[3.1.0]hexane system. This structure consists of a cyclopentane ring fused with a cyclopropane ring, with an oxygen atom at the 2-position. The aminomethyl group is attached at the 6-position, which is one of the bridgehead carbons of the cyclopropane ring.
The stereochemistry of the substituents is critical. The most common and synthetically accessible isomer is the exo form, where the aminomethyl group is oriented away from the five-membered ring. Based on commercially available precursors and related structures, the specific stereoisomer discussed herein is ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine .[5]
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine | [5] |
| Molecular Formula | C₆H₁₁NO | [5] |
| Molecular Weight | 113.16 g/mol | [5] |
| CAS Number | 909406-64-0 (for related 3-oxa isomer) | [5] |
| Core Scaffold | 2-Oxabicyclo[3.1.0]hexane | - |
Proposed Synthesis and Experimental Protocol
While a specific peer-reviewed synthesis for this exact molecule is not prominently available, a reliable synthetic route can be designed based on well-established transformations from its commercially available alcohol precursor, (2-Oxabicyclo[3.1.0]hexan-6-yl)methanol. The following two-step protocol is proposed, leveraging a mesylation followed by an azide substitution and subsequent reduction, a robust method for converting primary alcohols to primary amines.[6]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target amine from its alcohol precursor.
Step-by-Step Experimental Protocol
Step 1: Synthesis of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methyl methanesulfonate
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To a stirred solution of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (TEA, 1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution. The formation of a white precipitate (triethylamine hydrochloride) is expected.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.
Causality: The hydroxyl group of the alcohol is a poor leaving group. This step converts it into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution. TEA is used as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of ((1R,5S,6S)-2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
-
Dissolve the crude mesylate from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution. Heat the mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide intermediate.
-
Carefully dissolve the crude azide in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.
-
Slowly add lithium aluminium hydride (LAH, 2.0 eq) portion-wise. Caution: LAH reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to afford the pure (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine.
Causality: Sodium azide acts as a nucleophile to displace the mesylate in an Sₙ2 reaction. The resulting azide is then reduced to the primary amine using a powerful reducing agent like LAH. This two-stage process is often preferred over direct amination to avoid over-alkylation of the amine product.
Structural Elucidation and Physicochemical Properties
Table 2: Predicted Spectroscopic and Physicochemical Data
| Property | Predicted Value / Key Features | Rationale / Reference |
| ¹H NMR | ~3.5-4.0 ppm: Protons on C1 and C3 (adjacent to oxygen).~2.5-3.0 ppm: Methylene protons of the CH₂NH₂ group.~1.5-2.0 ppm: Broad singlet for NH₂ protons.~0.5-1.5 ppm: Cyclopropyl (C5, C6) and C4 methylene protons. | Based on general chemical shifts and data for the parent scaffold.[7] |
| ¹³C NMR | ~70-75 ppm: C1 and C3 (carbons bonded to oxygen).~40-45 ppm: CH₂NH₂ carbon.~20-30 ppm: C4 methylene carbon.~15-25 ppm: C5 and C6 cyclopropyl carbons. | Based on general chemical shifts and data for the parent scaffold.[7] |
| IR Spectroscopy | 3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).2850-2950 cm⁻¹: C-H stretching.~1600 cm⁻¹: N-H scissoring.~1050-1150 cm⁻¹: C-O ether stretching. | Standard functional group frequencies.[8] |
| Mass Spec (EI) | M⁺ at m/z 113. Key fragments from loss of NH₂ (m/z 97), CH₂NH₂ (m/z 83), and ring fragmentation. | Based on molecular weight and common fragmentation patterns. |
| XlogP | -0.7 | Predicted value for an isomeric amine hydrochloride.[9] |
| pKa (predicted) | ~9.5 - 10.5 | Typical range for a primary alkyl amine. |
Applications in Drug Discovery: A Privileged Scaffold
The true value of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine lies in its potential as a versatile building block for creating conformationally restricted drug candidates. The bicyclo[3.1.0]hexane core is a proven "bioisostere" or surrogate for other cyclic structures, offering unique structural and pharmacological properties.
Mimic of Glutamate and Nucleosides
The bicyclo[3.1.0]hexane dicarboxylic acid scaffold is famously known as a highly potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3), with compounds like LY354740 demonstrating oral activity in preclinical models of anxiety and seizures.[10][11] The rigid framework locks the molecule in a specific conformation that is recognized by the receptor. Our target molecule, with its primary amine, can serve as a key starting point for synthesizing novel mGluR ligands where the amine acts as a handle for further derivatization.
Furthermore, the oxabicyclo[3.1.0]hexane core has been successfully employed as a conformationally locked nucleoside analogue.[4] A deoxyguanosine derivative built on this scaffold showed selective antiviral activity against the Epstein-Barr virus (EBV). The mechanism involves cellular kinases phosphorylating the analogue, which then acts as a competitive inhibitor or chain terminator for the viral DNA polymerase.
Caption: General mechanism of action for antiviral bicyclic nucleoside analogues.
A Vector for Exploring Chemical Space
Beyond direct mimicry, the primary amine of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine serves as a crucial diversification point. It allows for the facile introduction of a wide array of substituents via amide coupling, reductive amination, or urea formation. This enables the rapid generation of chemical libraries where the rigid bicyclic core acts as a fixed anchor, presenting different pharmacophoric groups in well-defined spatial orientations. This strategy is invaluable for structure-activity relationship (SAR) studies, as seen in the development of 3-azabicyclo[3.1.0]hexane derivatives as potent µ-opioid ligands.[12]
Conclusion
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine represents a valuable, sp³-rich building block for modern drug discovery. Its conformationally restricted bicyclic core offers a strategic advantage in designing molecules with high affinity, selectivity, and favorable drug-like properties. While detailed experimental data on the compound itself remains sparse in the public domain, its synthesis is readily achievable from known precursors via established chemical transformations. The proven biological relevance of the bicyclo[3.1.0]hexane scaffold in targeting critical enzymes and receptors, from mGluRs to viral polymerases, underscores the immense potential of this and related aminomethyl derivatives. For researchers and drug development professionals, this compound serves as an excellent starting point for exploring novel chemical space and developing innovative therapeutics grounded in the principles of rational, structure-based design.
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